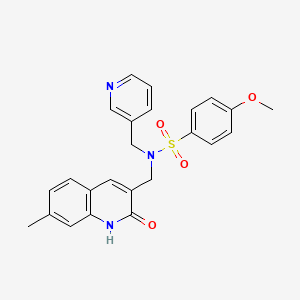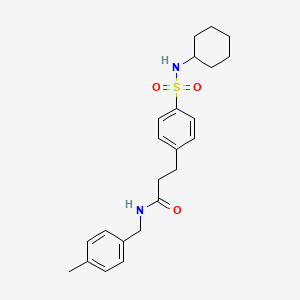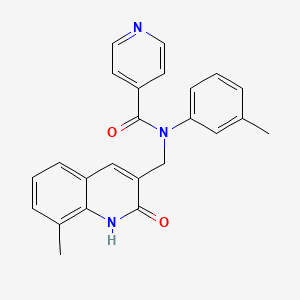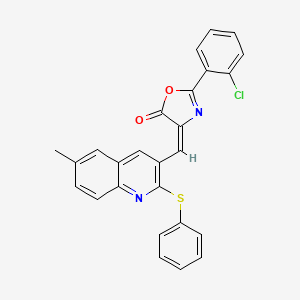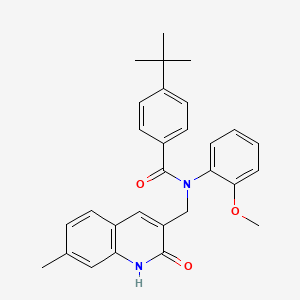
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MOR-08, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 2008 and has since been used in various studies to investigate its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to cell death in cancer cells and may also help to protect neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative diseases, and more research is needed to determine its full therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, including investigating its potential as a treatment for other types of cancer and neurodegenerative diseases, exploring its mechanism of action in more detail, and optimizing its synthesis to improve its effectiveness. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans before it can be considered for clinical use.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 4-chlorobenzene-1-sulfonyl chloride to form 5-chloro-2-methoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with 2-(4-(morpholinosulfonyl)phenoxy)acetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been used in various scientific studies to investigate its potential therapeutic benefits. One study found that this compound exhibited antitumor activity in vitro against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound had potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-26-18-7-2-14(20)12-17(18)21-19(23)13-28-15-3-5-16(6-4-15)29(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFLBCNZMMZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

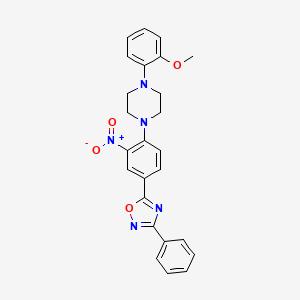
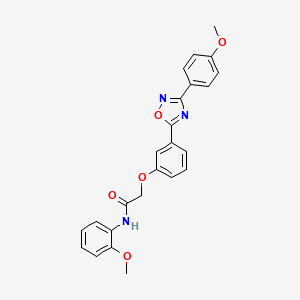
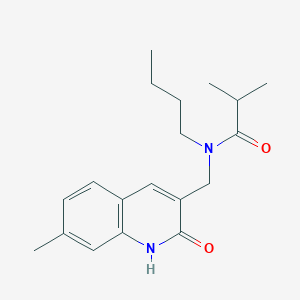
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
